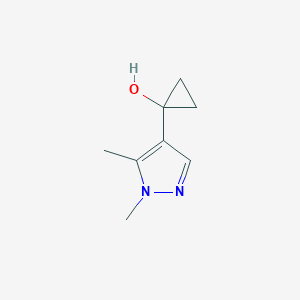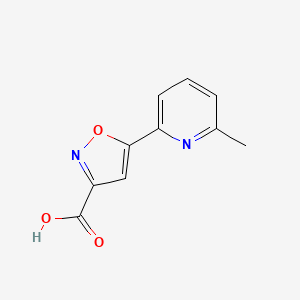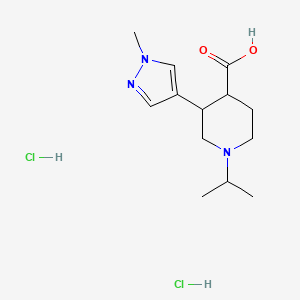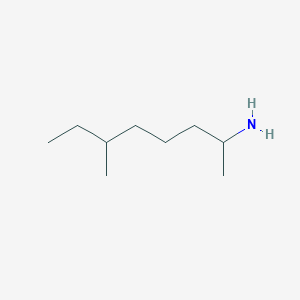
6-Methyloctan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyloctan-2-amine is an organic compound with the molecular formula C9H21N It is a secondary aliphatic amine, characterized by a methyl group attached to the second carbon of an octane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyloctan-2-amine typically involves the alkylation of an appropriate amine precursor. One common method is the reductive amination of 6-methyloctan-2-one with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out under mild conditions, with the temperature maintained around 25-30°C and the pH adjusted to neutral.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation of 6-methyloctan-2-one in the presence of ammonia over a nickel catalyst is another method employed in large-scale production. This process is typically conducted at elevated temperatures (around 100-150°C) and pressures (10-20 atm) to achieve optimal conversion rates.
Análisis De Reacciones Químicas
Types of Reactions
6-Methyloctan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of this compound can yield primary amines or alcohols, depending on the reducing agent and conditions used.
Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other functional groups such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alkyl halides (R-X) or alcohols (R-OH) in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Oximes, nitriles.
Reduction: Primary amines, alcohols.
Substitution: Alkylated amines, ethers.
Aplicaciones Científicas De Investigación
6-Methyloctan-2-amine has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is used in the study of metabolic pathways and enzyme interactions due to its structural similarity to naturally occurring amines.
Medicine: Research into its potential as a pharmaceutical intermediate for the synthesis of drugs targeting neurological and cardiovascular conditions is ongoing.
Industry: It is utilized in the production of surfactants, lubricants, and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of 6-Methyloctan-2-amine involves its interaction with biological targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of enzymes involved in metabolic pathways. Its amine group allows it to form hydrogen bonds and ionic interactions with active sites, influencing the overall biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
N-methylbutan-2-amine: A secondary aliphatic amine with a similar structure but a shorter carbon chain.
2,6-Dimethylaniline: An aromatic amine with two methyl groups attached to the benzene ring.
Uniqueness
6-Methyloctan-2-amine is unique due to its specific carbon chain length and branching, which confer distinct physical and chemical properties. Its structure allows for unique interactions in biological systems and specific reactivity in chemical synthesis, making it a valuable compound in various applications.
Propiedades
Fórmula molecular |
C9H21N |
|---|---|
Peso molecular |
143.27 g/mol |
Nombre IUPAC |
6-methyloctan-2-amine |
InChI |
InChI=1S/C9H21N/c1-4-8(2)6-5-7-9(3)10/h8-9H,4-7,10H2,1-3H3 |
Clave InChI |
CVCJEAFOKGNKCC-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CCCC(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-cyclopropyl-2,3,4,5,6-pentafluoro-N-[(4-fluorophenyl)methyl]benzene-1-sulfonamide](/img/structure/B13581531.png)

![1-[(ethylcarbamoyl)amino]-1-oxopropan-2-yl 3-[(3,4-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B13581542.png)
![5-Oxa-2-azaspiro[3.4]octan-6-one](/img/structure/B13581547.png)
![N-[1-(aminomethyl)cyclohexyl]-6-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxamide hydrochloride](/img/structure/B13581548.png)
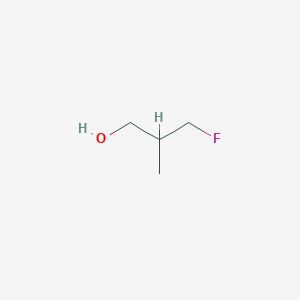
![4-[(2,4-Dimethylphenyl)methyl]azetidin-2-one](/img/structure/B13581575.png)
![5-Formyl-benzo[1,3]dioxole-4-carboxylic acid](/img/structure/B13581583.png)


